3-Chloro-5-(trifluoromethoxy)pyridin-2-amine
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Overview
Description
3-Chloro-5-(trifluoromethoxy)pyridin-2-amine is a chemical compound with the molecular formula C6H4ClF3N2O It is a derivative of pyridine, characterized by the presence of a chlorine atom at the third position, a trifluoromethoxy group at the fifth position, and an amino group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(trifluoromethoxy)pyridin-2-amine typically involves the introduction of the trifluoromethoxy group and the amino group onto a pyridine ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 3-chloro-5-nitropyridine, is reacted with a trifluoromethoxy reagent under specific conditions to introduce the trifluoromethoxy group. The nitro group is then reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(trifluoromethoxy)pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to a primary amine.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted pyridine derivative, while oxidation of the amino group can produce a nitro-substituted pyridine .
Scientific Research Applications
3-Chloro-5-(trifluoromethoxy)pyridin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(trifluoromethoxy)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to its target, inhibiting its activity or modulating its function. This interaction can lead to various biological effects, such as the inhibition of viral replication or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
2-Chloro-5-(trifluoromethyl)pyridine: Lacks the amino group, making it less versatile in certain reactions.
3-Pyridinamine, 5-(trifluoromethoxy): Similar but without the chlorine atom, affecting its reactivity.
Uniqueness
3-Chloro-5-(trifluoromethoxy)pyridin-2-amine is unique due to the combination of its trifluoromethoxy group and amino group, which confer distinct chemical and biological properties. The presence of the trifluoromethoxy group enhances the compound’s stability and lipophilicity, while the amino group allows for further functionalization and interaction with biological targets .
Biological Activity
3-Chloro-5-(trifluoromethoxy)pyridin-2-amine (CAS 79456-26-1) is a compound of significant interest in both the pharmaceutical and agrochemical sectors due to its diverse biological activities. This article reviews its biological properties, synthesizing findings from various studies and presenting relevant data tables and case studies.
Chemical Structure and Properties
Chemical Structure:
The compound features a pyridine ring substituted with a chlorine atom at the 3-position and a trifluoromethoxy group at the 5-position. This unique structure contributes to its biological activity.
Physicochemical Properties:
The presence of fluorine atoms enhances lipophilicity and metabolic stability, making trifluoromethylated compounds attractive for drug design and agrochemical applications .
Antibacterial Activity
Research indicates that derivatives of trifluoromethylpyridine, including this compound, exhibit notable antibacterial properties. A study demonstrated that related compounds showed activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as antibacterial agents .
Table 1: Antibacterial Activity of Trifluoromethylpyridine Derivatives
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
A | MRSA | 1.5 μg/mL |
B | Xanthomonas oryzae | 83 mg/L |
C | Ralstonia solanacearum | 40-78 mg/L |
Note: Values are derived from various studies assessing different derivatives of trifluoromethylpyridines .
Insecticidal Activity
Insecticidal properties have also been reported for trifluoromethylpyridine derivatives. For instance, certain thioether-containing compounds demonstrated effective insecticidal activity against Plutella xylostella, with EC50 values indicating superior performance compared to existing commercial insecticides .
Table 2: Insecticidal Activity Against Plutella xylostella
Compound | Activity (%) at 500 mg/L |
---|---|
E1 | 50 ± 0 |
E2 | 45 ± 2.9 |
E3 | 75 ± 0 |
Data reflects mean values from triplicate tests conducted under controlled conditions .
The mechanisms underlying the biological activities of this compound involve interactions with specific bacterial enzymes and pathways. For example, studies suggest that certain derivatives act as inhibitors of Sfp-PPTase, an enzyme crucial for bacterial metabolism . The structure-activity relationship (SAR) analysis indicates that modifications to the pyridine ring significantly affect potency, emphasizing the importance of specific functional groups in enhancing biological efficacy .
Case Studies
- Antibacterial Screening : A high-throughput screening identified several trifluoromethylpyridine derivatives with promising antibacterial activity against a range of pathogens, leading to further optimization and development of new therapeutic agents .
- Agrochemical Applications : The development of trifluoromethylpyridine-based pesticides has been notable, with several compounds entering the market as effective solutions for crop protection against various pests and diseases .
Properties
Molecular Formula |
C6H4ClF3N2O |
---|---|
Molecular Weight |
212.56 g/mol |
IUPAC Name |
3-chloro-5-(trifluoromethoxy)pyridin-2-amine |
InChI |
InChI=1S/C6H4ClF3N2O/c7-4-1-3(2-12-5(4)11)13-6(8,9)10/h1-2H,(H2,11,12) |
InChI Key |
CIIZBOVPOJPLEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)N)OC(F)(F)F |
Origin of Product |
United States |
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